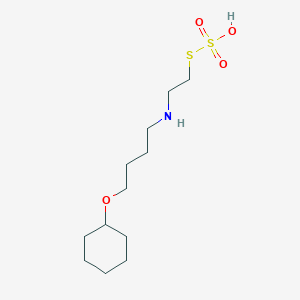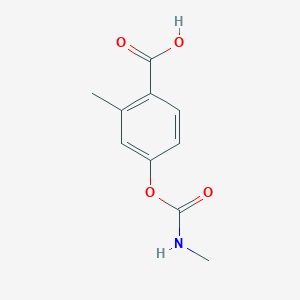
2-Methoxy-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,4-dioxane is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a heterocyclic ether, characterized by a dioxane ring substituted with a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the continuous removal of water using a Dean-Stark apparatus or similar equipment. This ensures a high yield of the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-Methoxy-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological systems, particularly in the analysis of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on cellular processes and disease models.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,4-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of reactive intermediates. These intermediates can further react to produce the final oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A structurally similar compound without the methoxy group.
1,3-Dioxane: Another related compound with a different ring structure.
2-Methyltetrahydrofuran: A greener alternative to traditional solvents like tetrahydrofuran and 1,4-dioxane.
Uniqueness of 2-Methoxy-1,4-dioxane
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. The presence of the methoxy group enhances its ability to participate in certain reactions and makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
20732-36-9 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2-methoxy-1,4-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-4-7-2-3-8-5/h5H,2-4H2,1H3 |
Clave InChI |
LCQZTTHYFOMGKL-UHFFFAOYSA-N |
SMILES canónico |
COC1COCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


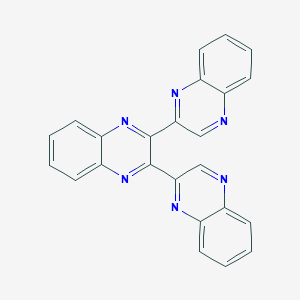
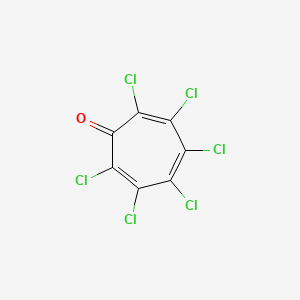
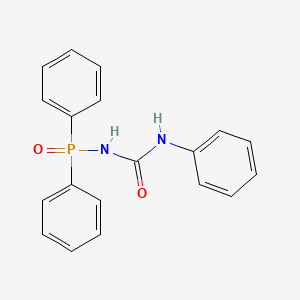

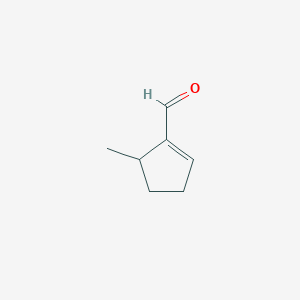
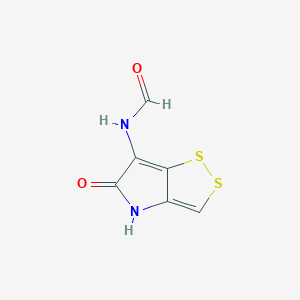

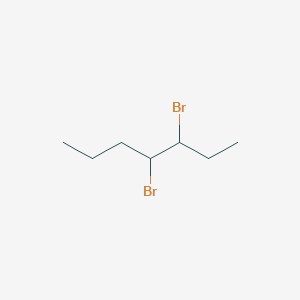

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
